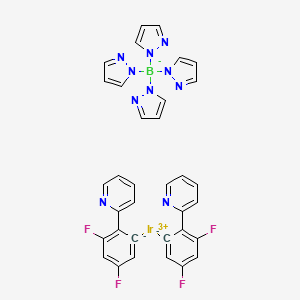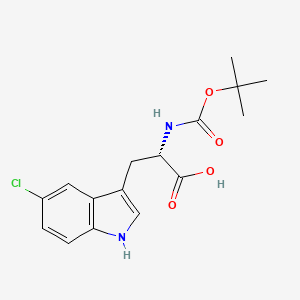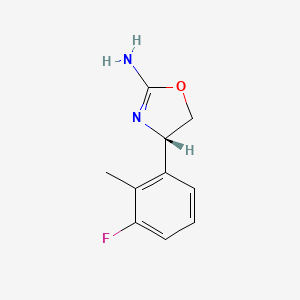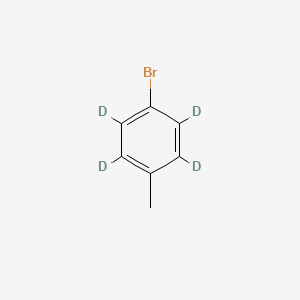
4-Bromotoluene-2,3,5,6-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromotoluene-2,3,5,6-D4 is a p-substituted aryl bromide . It is used in the synthesis of some deuteriated benzene derivatives like isotopically labelled ZD4054 used to support the development of drug metabolism and pharmokinetics program .
Synthesis Analysis
4-Bromotoluene undergoes C-O coupling reaction with 2,4-dimethylphenol catalyzed by the CuI/K2CO3/phen system . It has been reported to undergo Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .
Molecular Structure Analysis
The molecular formula of 4-Bromotoluene-2,3,5,6-D4 is C7H3D4Br . It is characterized by its unique isotopic composition. This aromatic compound features four deuterium atoms, replacing the hydrogen atoms in positions 2, 3, 5, and 6 of the toluene molecule, resulting in a distinctive isotopic labeling pattern .
Chemical Reactions Analysis
As mentioned in the synthesis analysis, 4-Bromotoluene-2,3,5,6-D4 undergoes C-O coupling reaction with 2,4-dimethylphenol catalyzed by the CuI/K2CO3/phen system . It also undergoes Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .
Physical And Chemical Properties Analysis
The molecular weight of 4-Bromotoluene-2,3,5,6-D4 is 175.06 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.
Applications De Recherche Scientifique
Environmental Pollution and Toxicology
- Brominated compounds, such as 2,4,6-tribromophenol, are extensively reviewed for their environmental concentrations and toxicology, highlighting their occurrence as both intermediates in the synthesis of brominated flame retardants and degradation products. Their ubiquitous presence in the environment raises concerns about their toxicokinetics and dynamics, underscoring the need for further research on their environmental impact and human exposure routes (C. Koch & B. Sures, 2018).
Chemosensors and Fluorescent Compounds
- 4-Methyl-2,6-diformylphenol (DFP) is highlighted for its importance in the development of chemosensors for detecting various analytes, demonstrating the potential for brominated compounds in analytical chemistry and sensor development (P. Roy, 2021).
Flame Retardants and Environmental Concerns
- The review on novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food, discusses the occurrence, environmental fate, and toxicity concerns of these compounds, emphasizing the ongoing challenge of managing their impact on human health and ecosystems (E. A. Zuiderveen et al., 2020).
Pharmacokinetics and Toxicology of Psychoactive Substances
- Research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including certain brominated compounds, illustrates the complexity of assessing their health risks. This area of study underscores the importance of understanding the biochemical interactions and potential toxic effects of brominated compounds on human health (J. J. Nugteren-van Lonkhuyzen et al., 2015).
Safety and Hazards
4-Bromotoluene-2,3,5,6-D4 is classified as Acute toxicity, Inhalation (Category 4), and Long-term (chronic) aquatic hazard (Category 2) . It is harmful if inhaled and toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . In case of inhalation, it is recommended to remove the person to fresh air and keep them comfortable for breathing .
Mécanisme D'action
Target of Action
4-Bromotoluene-2,3,5,6-D4 is a highly specialized chemical compound characterized by its unique isotopic composition . This aromatic compound features four deuterium atoms, replacing the hydrogen atoms in positions 2, 3, 5, and 6 of the toluene molecule . .
Mode of Action
It’s known that this compound plays a crucial role in various research applications, particularly in the field of nuclear magnetic resonance (nmr) spectroscopy . Its use aids in elucidating molecular structures and dynamics , making it an invaluable tool for scientists and chemists seeking precise insights into chemical systems.
Propriétés
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMRBYMKUEVEU-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromotoluene-2,3,5,6-D4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

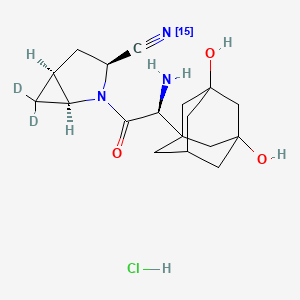
![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)

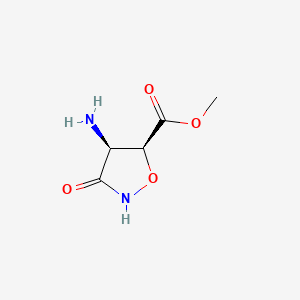

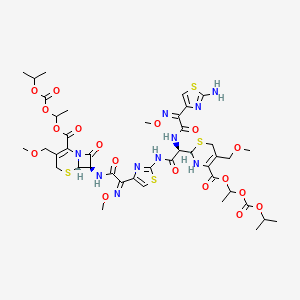
![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa](/img/structure/B570154.png)
![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)
